1-(4-tert-butylcyclohexyl)-4-methylpiperazine
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Overview
Description
1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 4-tert-butylcyclohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine can be synthesized through a multi-step process involving the preparation of intermediates followed by their coupling. One common method involves the hydrogenation of 4-tert-butylcyclohexanone to obtain 4-tert-butylcyclohexanol, which is then converted to 4-tert-butylcyclohexyl chloride. This intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as alcohol dehydrogenases and Candida antarctica lipase, has been explored to achieve stereoselective synthesis and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be alkylated or acylated using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-tert-Butylcyclohexyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine
- 1-(4-tert-Butylcyclohexyl)-4-phenylpiperazine
- 1-(4-tert-Butylcyclohexyl)-4-isopropylpiperazine
Comparison: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFJMFBYAIHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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